molecular formula C20H17N3O B2947934 2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one CAS No. 345990-72-9

2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2947934
CAS RN: 345990-72-9
M. Wt: 315.376
InChI Key: XOMZIARGIYGRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazolinones and has been studied for its various biological activities.

Mechanism of Action

The exact mechanism of action of 2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is not fully understood. However, studies have shown that the compound exerts its biological activities by inhibiting specific enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one exhibits various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one in lab experiments is that it exhibits various biological activities, making it a versatile compound for studying different diseases. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder the development of the compound as a therapeutic agent.

Future Directions

There are several future directions for the study of 2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one. One direction is to further investigate the compound's potential therapeutic applications in different diseases. Another direction is to study the compound's mechanism of action in more detail to better understand how it exerts its biological activities. Additionally, there is potential for the development of new derivatives of the compound with improved biological activities.

Synthesis Methods

The synthesis of 2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one involves the reaction of 2-aminopyridine, benzaldehyde, and cyclohexanone in the presence of an acid catalyst. The reaction proceeds through a condensation reaction to form the desired product.

Scientific Research Applications

2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial activities. The compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(6-methylpyridin-2-yl)-3-phenyl-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-14-8-7-13-18(21-14)19-22-17-12-6-5-11-16(17)20(24)23(19)15-9-3-2-4-10-15/h2-13,19,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMZIARGIYGRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

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